3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine
Description
- It belongs to the class of imidazole-containing chalcones.
- These compounds have been studied for their effectiveness against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis .
- Pulmonary aspergillosis encompasses a spectrum of respiratory diseases, including allergic bronchopulmonary aspergillosis (ABPA), chronic pulmonary aspergillosis (CPA), and invasive aspergillosis (IA).
3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine: is a novel compound with potential antifungal properties.
Properties
Molecular Formula |
C13H9ClN4 |
|---|---|
Molecular Weight |
256.69 g/mol |
IUPAC Name |
3-chloro-6-(4-imidazol-1-ylphenyl)pyridazine |
InChI |
InChI=1S/C13H9ClN4/c14-13-6-5-12(16-17-13)10-1-3-11(4-2-10)18-8-7-15-9-18/h1-9H |
InChI Key |
YRIXTQJMJFOLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)N3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Pyridazine Core Formation via Cyclization
The pyridazine ring is typically constructed through cyclization of 1,4-dicarbonyl precursors or hydrazine derivatives. A common approach involves:
-
Condensation of 1,4-diketones with hydrazines :
-
Modification of pre-formed pyridazines :
Chlorination at the 6-Position
Chlorination is achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂):
Introduction of the 4-(1H-Imidazol-1-yl)phenyl Group
The imidazole-linked phenyl moiety is introduced via cross-coupling or nucleophilic aromatic substitution (NAS):
Ullmann Coupling
Buchwald-Hartwig Amination
Microwave-Assisted Synthesis
-
Advantages : Reduced reaction time and improved selectivity.
-
Example :
Optimized Synthetic Protocols
Two-Step Synthesis from 3,6-Dichloropyridazine
-
Step 1 : Selective substitution at the 3-position with a phenyl group.
-
Step 2 : N-arylation of imidazole.
One-Pot Sequential Reactions
-
Procedure :
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 6-Chloropyridazine Position
The 6-chloro group on the pyridazine ring is electrophilic due to electron withdrawal by adjacent nitrogen atoms. This position is susceptible to nucleophilic substitution under mild conditions.
Key Reactions:
-
Amination : Reaction with ammonia or primary/secondary amines yields 6-amino derivatives. For example, using ammonium acetate in ethanol at reflux (70–80°C) achieves substitution within 4–6 hours.
-
Thiolation : Treatment with thiourea in DMF at 100°C replaces chlorine with a thiol group, forming 6-mercaptopyridazine derivatives.
-
Hydrolysis : Heating with aqueous NaOH (10%) converts the chloro group to a hydroxyl group, producing 6-hydroxypyridazine .
Example Conditions from Analogous Systems:
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6-Chloropyridazine | NH₃/EtOH, 70°C, 6h | 6-Aminopyridazine | 88% | |
| 6-Chloro-3-phenylpyridazine | Thiourea/DMF, 100°C, 8h | 6-Mercapto-3-phenylpyridazine | 76% |
Cross-Coupling Reactions via the Chloropyridazine Moiety
The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–heteroatom bond formation:
Suzuki-Miyaura Coupling:
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C for 12h replaces chlorine with an aryl group .
Buchwald-Hartwig Amination:
Coupling with amines using Pd₂(dba)₃ and Xantphos as ligands forms C–N bonds. For example, morpholine reacts at 100°C in toluene to yield 6-morpholinopyridazine derivatives .
Catalytic System Efficiency:
| Catalyst | Ligand | Temperature (°C) | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 90 | 82% |
| Pd₂(dba)₃ | Xantphos | 100 | 78% |
Functionalization of the Imidazole Ring
The imidazole moiety at the 4-phenyl position undergoes electrophilic substitution or coordination chemistry:
Electrophilic Substitution:
-
Halogenation : Bromination with NBS in CCl₄ at 0°C selectively substitutes the imidazole ring at the 2-position .
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base forms N-alkylimidazolium salts .
Metal Coordination:
Imidazole’s N-donor sites bind transition metals like Cu(I) or Au(I), forming complexes with potential biological activity. For example, CuI catalyzes Ullmann-type couplings of the chloro group .
Reductive Dechlorination
The 6-chloro group can be reduced under catalytic hydrogenation conditions:
-
H₂/Pd-C : 10% Pd/C in ethanol at 50 psi H₂ removes chlorine, yielding 3-(4-(1H-imidazol-1-yl)phenyl)pyridazine .
Reduction Parameters:
| Catalyst | Pressure (psi) | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|---|
| 10% Pd-C | 50 | 25 | 6 | 92% |
Photocatalytic Modifications
Visible-light-mediated reactions using eosin Y or Ru(bpy)₃²⁺ enable C–H functionalization of the pyridazine ring. For instance, aerobic oxidation forms pyridazine N-oxides .
Biological Activity Correlation
While not a direct reaction, structure-activity relationship (SAR) studies highlight that:
Scientific Research Applications
Anticancer Properties
One of the most significant applications of this compound is in the treatment of cancers, particularly those driven by mutations in the c-KIT receptor tyrosine kinase. The c-KIT gene is often mutated in gastrointestinal stromal tumors (GISTs), making it a prime target for therapeutic intervention. Research indicates that derivatives of pyrimidine, including compounds similar to 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine, can inhibit c-KIT kinase activity, thus reducing tumor growth in GIST models .
Case Study: GIST Treatment
- Objective : Evaluate the efficacy of c-KIT inhibitors.
- Method : In vitro assays using cell lines with known c-KIT mutations.
- Results : Compounds demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity against resistant mutations such as V654A .
Antiviral Activity
Recent studies have also highlighted the antiviral potential of compounds featuring imidazole and pyridine moieties. These compounds have shown promise against various viral infections, including those caused by coronaviruses. The structure of 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine suggests it could interact with viral proteases, inhibiting their function and thereby reducing viral replication.
Case Study: SARS-CoV-2 Inhibition
- Objective : Assess antiviral effects on SARS-CoV-2.
- Method : High-throughput screening against viral proteases.
- Results : Compounds exhibited significant reductions in viral RNA levels, suggesting potential for therapeutic development against COVID-19 .
Antibacterial Applications
The imidazole component of the compound has been linked to antibacterial properties. Various derivatives have been synthesized and evaluated for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics.
Case Study: Antibacterial Efficacy
- Objective : Investigate antibacterial activity against resistant strains.
- Method : In vitro testing on bacterial cultures.
- Results : Certain derivatives displayed potent antibacterial activity, outperforming existing antibiotics in some cases .
Table 1: Summary of Biological Activities
Mechanistic Insights
The mechanisms by which 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine exerts its biological effects are primarily through enzyme inhibition and receptor modulation:
- c-KIT Inhibition : The compound binds to the ATP-binding site of c-KIT, preventing its activation and subsequent downstream signaling that leads to tumor growth.
- Viral Protease Interaction : By mimicking substrate interactions, the compound can inhibit key proteases necessary for viral replication.
Mechanism of Action
- The exact mechanism by which it exerts its effects remains to be elucidated.
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
- While specific comparisons are scarce, exploring related imidazole-containing compounds could highlight its uniqueness.
Biological Activity
3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance, particularly in drug design. The chloropyridazine moiety contributes to its unique chemical properties, enhancing its interaction with biological targets.
Biological Activities
The biological activities of 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine can be summarized as follows:
- Anticancer Activity : Research indicates that compounds containing imidazole and pyridazine structures exhibit significant anticancer properties. For instance, studies show that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The imidazole ring is often associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the chloropyridazine enhances this activity by increasing the lipophilicity of the molecule, thus improving membrane penetration .
- Anti-inflammatory Effects : Some derivatives of imidazole compounds have shown anti-inflammatory properties by inhibiting specific pathways involved in inflammation. The potential for 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine to modulate inflammatory responses warrants further investigation .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure impact biological activity. For 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine, the following observations have been made:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens (e.g., Cl) | Increases potency against cancer cell lines |
| Variation in substituents on the imidazole ring | Alters selectivity towards different biological targets |
| Changes in the pyridazine substituents | Affects solubility and bioavailability |
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Anticancer Studies : A study demonstrated that a related imidazole derivative significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .
- Antimicrobial Efficacy : Another investigation reported that compounds with imidazole and pyridazine structures exhibited potent activity against resistant strains of bacteria, suggesting a promising avenue for treating infections .
- Inflammation Modulation : Research indicated that certain imidazole-based compounds could reduce markers of inflammation in animal models, highlighting their therapeutic potential in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves nucleophilic substitution reactions. For example, 3,6-dichloropyridazine can react with 4-(1H-imidazol-1-yl)phenyl derivatives under reflux in ethanol or acetone with a base (e.g., K₂CO₃) to introduce the imidazole-phenyl moiety . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (60–80°C to balance yield and side reactions), and stoichiometric ratios (1:1.2 molar ratio of pyridazine to aryl component). Purity is monitored via TLC or HPLC, with recrystallization in ethanol/water mixtures for isolation .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., imidazole protons at δ 7.5–8.5 ppm, pyridazine ring protons at δ 8.0–8.8 ppm) .
- IR : Confirms functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, imidazole C=N at ~1600 cm⁻¹) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids and molecular packing .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : In airtight containers at 2–8°C, away from ignition sources (P210) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P201/P202) .
Advanced Research Questions
Q. How does the structural conformation of this compound influence its pharmacological activity?
Methodological Answer: The imidazole-phenyl group enhances π-π stacking with aromatic residues in biological targets (e.g., enzymes), while the 6-chloro substituent increases electrophilicity for covalent interactions. Crystallographic data (via SHELXL) reveals planarity between pyridazine and phenyl rings, critical for binding affinity . Modulating substituents (e.g., replacing Cl with electron-withdrawing groups) can alter bioactivity, as seen in antiplatelet pyridazine derivatives .
Q. How can structure-activity relationship (SAR) studies be designed to explore its therapeutic potential?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., 6-Cl → 6-NH₂, 6-CF₃) to assess electronic effects .
- Biological Assays : Test inhibition of target enzymes (e.g., kinases) via IC₅₀ measurements. Compare with reference compounds like 3-(piperazin-1-yl)pyridazine derivatives .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Q. What computational strategies are effective for predicting its reactivity and interaction profiles?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C-3 for nucleophilic attack) .
- Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) to assess stability and aggregation tendencies.
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and metabolic stability .
Q. How should researchers address contradictions in reported analytical data (e.g., melting points, spectral peaks)?
Methodological Answer:
- Reproducibility Checks : Replicate synthesis under identical conditions (solvent, heating rate).
- Crystallographic Validation : Compare experimental XRD data with literature (e.g., CCDC entries) to confirm polymorphism or solvate formation .
- Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions .
Q. What methodologies are recommended for crystallographic refinement of this compound, particularly with twinned data?
Methodological Answer:
- SHELXL Refinement : Use TWIN/BASF commands to model twinning ratios. High-resolution data (d < 0.8 Å) improves accuracy .
- ORTEP-3 Visualization : Highlight disorder in imidazole or phenyl rings, refining occupancy factors iteratively .
- Validation Tools : Check R-factors (R₁ < 0.05) and electron density maps (e.g., residual peaks < 0.3 e⁻/ų) .
Q. How can analytical methods (e.g., HPLC, MS) be optimized for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column (150 × 4.6 mm, 3.5 µm) with gradient elution (ACN/0.1% TFA in H₂O). Retention time ~12–14 min at 1 mL/min .
- Mass Spectrometry : ESI-MS in positive mode (m/z calculated for C₁₃H₁₀ClN₄: 273.05; observed [M+H]⁺: 274.06) .
- Impurity Profiling : Compare with synthetic byproducts (e.g., dichloropyridazine residues via LC-MS/MS).
Q. What strategies are effective for resolving synthetic challenges, such as low yields in coupling reactions?
Methodological Answer:
- Catalytic Optimization : Employ Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura couplings to aryl boronic acids .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield (85% vs. 60%) under 100°C .
- Workup Adjustments : Use column chromatography (silica gel, hexane/EtOAc 3:1) to separate regioisomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
